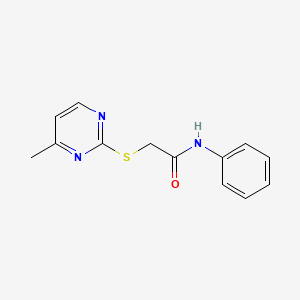

2-((4-methylpyrimidin-2-yl)thio)-N-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

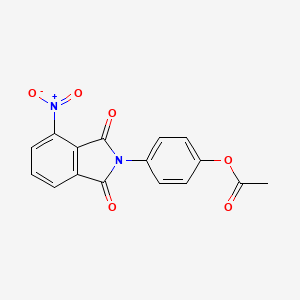

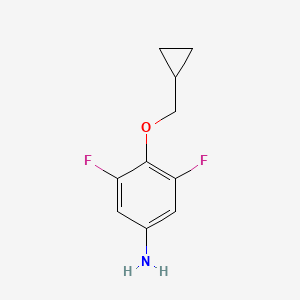

The compound “2-((4-methylpyrimidin-2-yl)thio)-N-phenylacetamide” is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered carbon ring . The molecule also contains a thioether linkage (sulfur atom connected to two carbon atoms) and an acetamide group (a carbonyl group attached to a nitrogen atom).

Wissenschaftliche Forschungsanwendungen

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines, including compounds related to 2-((4-methylpyrimidin-2-yl)thio)-N-phenylacetamide, was synthesized as ligands for the histamine H4 receptor (H4R). These compounds were optimized for potency, resulting in derivatives with significant anti-inflammatory and antinociceptive activities in animal models. This research highlights the potential of H4R antagonists in treating inflammation and pain (R. Altenbach et al., 2008).

Anticonvulsant Agents

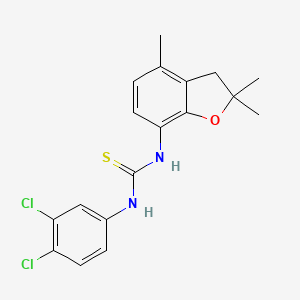

Research into S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, which shares structural similarities with this compound, focused on their potential as anticonvulsants. The synthesized compounds showed moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats. This study suggests a promising direction for developing new anticonvulsant medications (H. Severina et al., 2020).

Muscarinic M(3) Receptor Antagonists

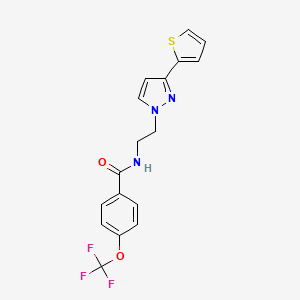

Derivatives of (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide, related to the chemical structure , were synthesized as potent, long-acting, orally active M(3) antagonists. These compounds are developed for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders, showing the versatility of this chemical scaffold in therapeutic applications (M. Mitsuya et al., 2000).

Corrosion Inhibitors

Thiopyrimidine derivatives have been investigated as corrosion inhibitors for mild steel in hydrochloric acid, highlighting an industrial application of compounds similar to this compound. These studies demonstrate the compounds' effectiveness in protecting metal surfaces, indicating their potential utility in materials science and engineering (Priyanka Singh et al., 2016).

Antiarrhythmic Activities

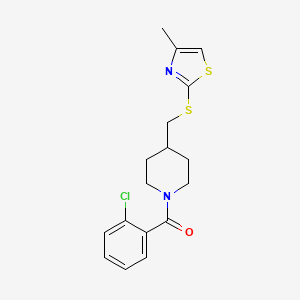

Tricyclic and tetracyclic thienopyridine derivatives, related to the structure in discussion, have been synthesized and evaluated for their antiarrhythmic activities. Some of these newly synthesized compounds exhibited high antiarrhythmic activities, comparable to standard drugs like Procaine amide and Lidocaine, suggesting their potential in cardiovascular therapeutic applications (N. A. Abdel-Hafez et al., 2009).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-(4-methylpyrimidin-2-yl)sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c1-10-7-8-14-13(15-10)18-9-12(17)16-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTFYBOOHSGYCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70970448 |

Source

|

| Record name | 2-[(4-Methylpyrimidin-2-yl)sulfanyl]-N-phenylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5509-60-4 |

Source

|

| Record name | 2-[(4-Methylpyrimidin-2-yl)sulfanyl]-N-phenylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2557814.png)

![6-methyl-3-(3-methylbutyl)-2-(methylsulfanyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2557815.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}acetamide](/img/structure/B2557819.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2557824.png)

![N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2557832.png)